6α-ブロモベタメタゾンジプロピオン酸

概要

説明

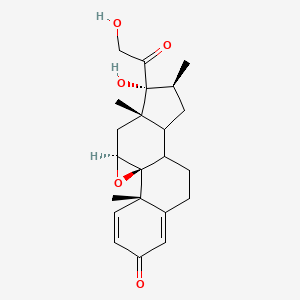

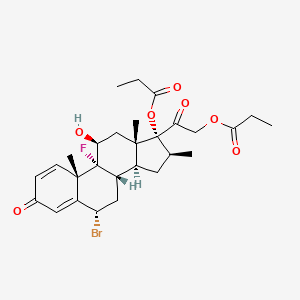

6alpha-Bromobetamethasone dipropionate is an impurity of Betamethasone . It has a molecular formula of C28H36BrFO7 and a molecular weight of 583.50.

Synthesis Analysis

The synthesis of betamethasone dipropionate involves the use of wet milling as a technique and polysorbate 80 as a non-ionic stabilizer . The strong crystal lattice structure of betamethasone dipropionate is reduced due to milling .Molecular Structure Analysis

The molecular structure of betamethasone dipropionate is maintained upon milling, supporting faster drug release and improved ex vivo drug retention .Chemical Reactions Analysis

Betamethasone dipropionate is a synthetic glucocorticoid that appears as a white solid crystalline powder . It is used in topical therapy as a potent glucocorticoid receptor agonist with immune suppression, anti-proliferative, and anti-inflammatory effects .Physical and Chemical Properties Analysis

Betamethasone dipropionate is a synthetic glucocorticoid that appears as a white solid crystalline powder . The crystals exist in orthorhombic shape . The octanol/water partition coefficient of betamethasone dipropionate is 4.07, suggesting the hydrophobic nature of the drug .科学的研究の応用

皮膚への浸透性向上

ベタメタゾンジプロピオン酸 (BDP) は、局所薬物の効果的な送達が必要な皮膚科治療に用いられています {svg_1} {svg_2}. 薬物は皮膚表面に塗布され、ビヒクルから放出され、角質層に入り、表皮を横断して、薬理学的に無傷の真皮に入ります {svg_3} {svg_4}.

最近の進歩により、分散した油滴を界面活性剤、油、水の頑丈な多分子水性膜に封入することにより、乳化型製剤と薬物送達技術が向上しました {svg_5} {svg_6}. この新しい概念は、ポリアフロン分散 (PAD) 技術と呼ばれ、カルシポトリエンと BDP クリームの新規な油中水型乳化システムからの BDP の皮膚送達を、従来の局所懸濁液からの皮膚送達と比較して研究されてきました {svg_7} {svg_8}.

クリームから放出された BDP の量は、in vitro フランツセル分析と in vivo 人間のテープストリッピングの両方を使用して評価されました {svg_9} {svg_10}. 結果は、表皮を拡散した BDP の累積量が、すべての時点において、従来の局所懸濁液と比較してクリームの方が統計的に有意に多いことを示しました {svg_11} {svg_12}.

抗炎症作用および免疫抑制作用

BDP は、免疫抑制、抗炎症、抗増殖作用を有する受容体アゴニストとして作用する高力価の副腎皮質ステロイドです {svg_13}. ホスホリパーゼ A2 の阻害を制御することにより、アラキドン酸の合成を阻害し、プロスタグランジンとロイコトリエンの生合成を制御します {svg_14}.

作用機序

Target of Action

6alpha-Bromobetamethasone dipropionate is a synthetic analog of the adrenal corticosteroids . Its primary targets are glucocorticoid receptors . These receptors are found in almost all cells and tissues in the body and play a crucial role in regulating immune responses and inflammation .

Mode of Action

Upon binding to the glucocorticoid receptors, 6alpha-Bromobetamethasone dipropionate exerts its effects by inhibiting neutrophil apoptosis and demargination , and inhibiting NF-Kappa B and other inflammatory transcription factors . It also inhibits phospholipase A2 , leading to decreased formation of arachidonic acid derivatives . In addition, it promotes anti-inflammatory genes like interleukin-10 .

Biochemical Pathways

The compound’s action on glucocorticoid receptors affects several biochemical pathways. By inhibiting phospholipase A2, it reduces the formation of arachidonic acid derivatives, which are key mediators of inflammation . By promoting anti-inflammatory genes like interleukin-10, it helps to suppress the immune response and reduce inflammation .

Pharmacokinetics

The absorption and potency of 6alpha-Bromobetamethasone dipropionate depend on the vehicle in which the steroid is delivered . For example, betamethasone dipropionate 0.05% ointment is classified as a highly potent topical steroid, while betamethasone dipropionate 0.05% cream or lotion is considered to be moderately potent . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability are crucial for its therapeutic effectiveness .

Result of Action

The molecular and cellular effects of 6alpha-Bromobetamethasone dipropionate’s action include reduced inflammation and immune suppression . It is effective when applied topically to cortico-responsive inflammatory dermatoses . It is used to treat inflammatory skin conditions such as dermatitis, eczema, and psoriasis .

Action Environment

The action, efficacy, and stability of 6alpha-Bromobetamethasone dipropionate can be influenced by environmental factors. For instance, the compound’s absorption can be affected by the condition of the skin where it is applied . Furthermore, the compound’s stability can be influenced by storage conditions .

Safety and Hazards

将来の方向性

生化学分析

Biochemical Properties

The exact biochemical properties of 6alpha-Bromobetamethasone dipropionate are not fully known. It is known to be a synthetic analog of the adrenal corticosteroids . It is effective when applied topically to cortico-responsive inflammatory dermatoses . The compound has a molecular formula of C28H36BrFO7 and a molecular weight of 583.48 .

Cellular Effects

The cellular effects of 6alpha-Bromobetamethasone dipropionate are not fully understood. As a synthetic glucocorticoid, it is known to have anti-inflammatory and immunosuppressive properties. It is likely to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism, similar to other glucocorticoids .

Molecular Mechanism

The exact molecular mechanism of action of 6alpha-Bromobetamethasone dipropionate is not known. Glucocorticoids like betamethasone inhibit neutrophil apoptosis and demargination, and inhibit NF-Kappa B and other inflammatory transcription factors . They also inhibit phospholipase A2, leading to decreased formation of arachidonic acid derivatives . In addition, glucocorticoids promote anti-inflammatory genes like interleukin-10 .

Temporal Effects in Laboratory Settings

The temporal effects of 6alpha-Bromobetamethasone dipropionate in laboratory settings are not well-documented. It is known that the absorption of betamethasone dipropionate, a related compound, is small, but when used for prolonged periods of time or across a large surface area, it can have adverse effects .

Dosage Effects in Animal Models

The effects of 6alpha-Bromobetamethasone dipropionate at different dosages in animal models are not well-documented. It is known that the dosage of betamethasone dipropionate, a related compound, needs to be individualized based on disease and patient response .

Transport and Distribution

The transport and distribution of 6alpha-Bromobetamethasone dipropionate within cells and tissues are not well-documented. It is known that betamethasone valerate, a related compound, binds to serum albumin and corticosteroid-binding globulin .

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for 6alpha-Bromobetamethasone dipropionate involves the bromination of betamethasone dipropionate at the 6alpha position.", "Starting Materials": [ "Betamethasone dipropionate", "Bromine", "Sodium hydroxide", "Acetic acid", "Methanol", "Chloroform" ], "Reaction": [ "Betamethasone dipropionate is dissolved in chloroform and cooled to 0°C.", "Bromine is added dropwise to the solution with stirring, and the reaction mixture is allowed to warm to room temperature.", "The mixture is then heated to reflux for several hours.", "The reaction is quenched with sodium hydroxide solution and the product is extracted with chloroform.", "The organic layer is washed with water and dried over anhydrous sodium sulfate.", "The solvent is removed under reduced pressure to yield 6alpha-bromobetamethasone.", "This compound is then dissolved in a mixture of acetic acid and methanol, and dipropionic acid anhydride is added.", "The reaction mixture is heated to reflux for several hours.", "The product is then cooled and filtered, and the solid is washed with a mixture of methanol and chloroform.", "The resulting solid is dried under vacuum to yield 6alpha-Bromobetamethasone dipropionate." ] } | |

CAS番号 |

1186048-34-9 |

分子式 |

C28H36BrFO7 |

分子量 |

583.5 g/mol |

IUPAC名 |

[2-[(8S,9R,10S,11S,13S,14S,16S,17R)-6-bromo-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] propanoate |

InChI |

InChI=1S/C28H36BrFO7/c1-6-23(34)36-14-22(33)28(37-24(35)7-2)15(3)10-17-18-12-20(29)19-11-16(31)8-9-25(19,4)27(18,30)21(32)13-26(17,28)5/h8-9,11,15,17-18,20-21,32H,6-7,10,12-14H2,1-5H3/t15-,17-,18-,20?,21-,25-,26-,27-,28-/m0/s1 |

InChIキー |

IWDYBQRUEBZMDR-QTSRRJNPSA-N |

異性体SMILES |

CCC(=O)OCC(=O)[C@]1([C@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CC(C4=CC(=O)C=C[C@@]43C)Br)F)O)C)C)OC(=O)CC |

SMILES |

CCC(=O)OCC(=O)C1(C(CC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)Br)F)O)C)C)OC(=O)CC |

正規SMILES |

CCC(=O)OCC(=O)C1(C(CC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)Br)F)O)C)C)OC(=O)CC |

純度 |

> 95% |

数量 |

Milligrams-Grams |

同義語 |

6-Bromo-9-fluoro-11β-hydroxy-16β-methyl-3,20-dioxopregna-1,4-diene-17,21-diyl Dipropanoate |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

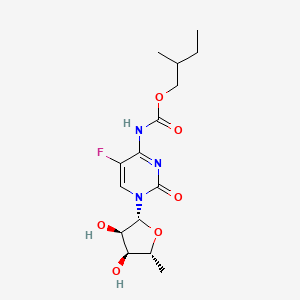

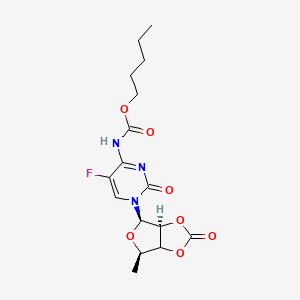

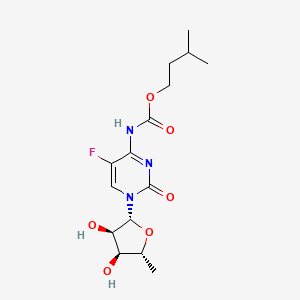

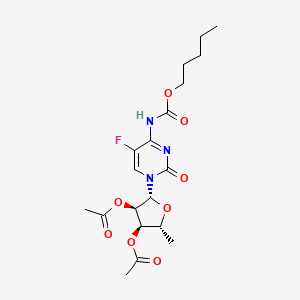

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。